molecular formula C8H9NO2S B1254668 2-(Phenylsulfinyl)acetamide CAS No. 49639-34-1

2-(Phenylsulfinyl)acetamide

Cat. No.: B1254668
CAS No.: 49639-34-1
M. Wt: 183.23 g/mol
InChI Key: LVRYHKVNZSNMBZ-UHFFFAOYSA-N
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Description

2-(Phenylsulfinyl)acetamide is an organic compound characterized by the presence of a phenylsulfinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfinyl)acetamide typically involves the oxidation of 2-(phenylthio)acetamide. One common method includes dissolving 2-(phenylthio)acetamide in a mixture of methanol and dichloromethane, followed by cooling the solution to -78°C and introducing ozone to achieve the oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group back to a thioether.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like ozone or hydrogen peroxide in the presence of catalysts.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to thioether derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-(Phenylsulfinyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

    2-(Phenylthio)acetamide: The precursor to 2-(Phenylsulfinyl)acetamide, differing by the oxidation state of the sulfur atom.

    2-(Phenylsulfonyl)acetamide: A further oxidized form with a sulfone group instead of a sulfinyl group.

    Phenylacetamide: Lacks the sulfinyl group, making it less reactive in certain chemical contexts.

Uniqueness: this compound is unique due to its sulfinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.

Properties

IUPAC Name

2-(benzenesulfinyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-8(10)6-12(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRYHKVNZSNMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491276
Record name 2-(Benzenesulfinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49639-34-1
Record name 2-(Benzenesulfinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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